molecular formula C4H7N3O2S2 B12222604 3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine

3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B12222604
M. Wt: 193.3 g/mol
InChI Key: FDUOCTQHRXEVQT-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of ethylsulfonyl chloride with 1,2,4-thiadiazol-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine
  • 3-(Propylsulfonyl)-1,2,4-thiadiazol-5-amine
  • 3-(Butylsulfonyl)-1,2,4-thiadiazol-5-amine

Uniqueness

3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. The ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C4H7N3O2S2

Molecular Weight

193.3 g/mol

IUPAC Name

3-ethylsulfonyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C4H7N3O2S2/c1-2-11(8,9)4-6-3(5)10-7-4/h2H2,1H3,(H2,5,6,7)

InChI Key

FDUOCTQHRXEVQT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NSC(=N1)N

Origin of Product

United States

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